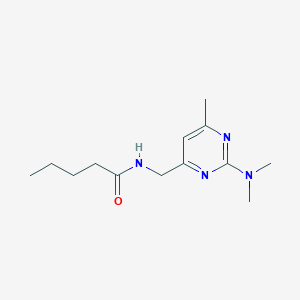

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

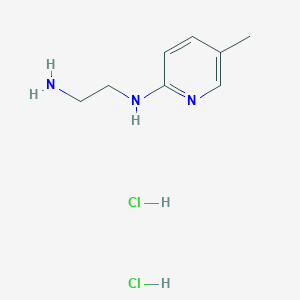

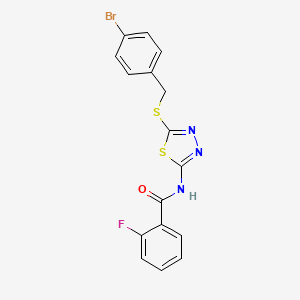

“Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” is a chemical compound with the CAS Number: 1823583-57-8 . It has a molecular weight of 267.02 and a linear formula of C6H6INO3 .

Molecular Structure Analysis

The molecular structure of “Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” can be represented by the InChI key: MFCD28144330 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” are not available, oxazoles in general can undergo various reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Physical And Chemical Properties Analysis

“Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” is a solid substance .Wissenschaftliche Forschungsanwendungen

Synthesis of Oxazole Derivatives

A study by Ferreira et al. (2010) detailed a high-yielding synthesis method for several oxazole-4-carboxylate derivatives, showcasing the compound's utility in creating fluorescent probes. These compounds exhibit high fluorescence quantum yields and solvent sensitivity, making them suitable for use as fluorescent markers in peptide chains. This synthesis approach highlights the compound's versatility in creating photophysically active molecules for biochemical applications (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).

Photochemical Studies

Lopes et al. (2011) conducted photochemistry and vibrational spectra studies of matrix-isolated Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, providing insight into the photophysical properties and potential photoisomerization processes involving similar compounds. This research contributes to our understanding of the compound's behavior under UV irradiation, essential for its application in photochemical reactions (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Gold Catalysis

The application of Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate in gold catalysis was explored by Luo et al. (2012), who demonstrated an efficient synthesis of 2,4-disubstituted oxazoles. The study emphasizes the role of bidentate ligands in moderating the reactivities of gold carbenes, opening new avenues for oxidative gold catalysis in organic synthesis (Luo, Ji, Li, & Zhang, 2012).

Corrosion Inhibition

Research on corrosion inhibition by M. Lagrenée et al. (2002) has shown the effectiveness of triazole derivatives, closely related to the functional groups in Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate, in protecting mild steel in acidic media. This highlights the compound's potential utility in developing new corrosion inhibitors (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Total Synthesis of Natural Products

Zhang and Ciufolini (2009) utilized a conjunctive oxazole building block in the total synthesis of siphonazoles, demonstrating the compound's critical role in synthesizing complex natural products. This research provides a pathway for the synthesis of biologically active compounds using oxazole derivatives (Zhang & Ciufolini, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYIKAFKPHDCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)

![1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone](/img/no-structure.png)

![(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B2571809.png)

![Methyl 2-(butylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2571816.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2571817.png)